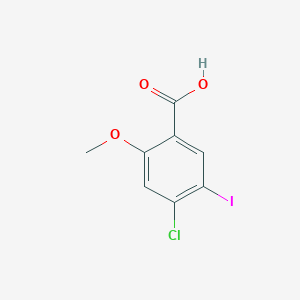

4-Chloro-5-iodo-2-methoxybenzoic acid

説明

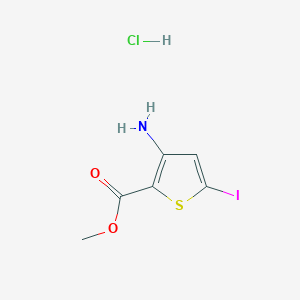

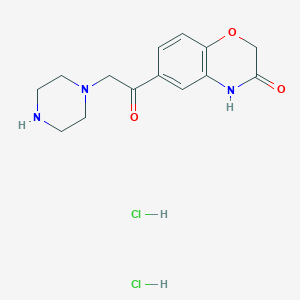

“4-Chloro-5-iodo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClIO3 . It is a derivative of benzoic acid, which has been substituted with chlorine, iodine, and a methoxy group .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-iodo-2-methoxybenzoic acid” consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, an iodine atom, and a methoxy group . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-iodo-2-methoxybenzoic acid” include a molecular weight of 312.49 . Other properties such as boiling point, solubility, and lipophilicity are also provided .科学的研究の応用

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, and this research presents a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Method : The method involves utilizing a radical approach for the protodeboronation .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Complexes of 4-chloro-2-methoxybenzoic acid anion with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+

- Field : Inorganic Chemistry

- Application : The 4-chloro-2-methoxybenzoic acid anion forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .

- Method : The method involves the synthesis of 4-chloro-2-methoxybenzoic acid anion and its complexation with various metal ions .

- Results : The results of this research are not specified in the source .

-

Substituent Effects on Acidity

- Field : Organic Chemistry

- Application : The presence of an electron-withdrawing or electron-releasing group affects the stability of a positively charged carbocation . This principle is applied in the study of acidity in compounds like 4-chlorobenzoic acid .

- Method : The method involves arranging compounds in order of increasing acidity based on the expected inductive effects of the substituents .

- Results : The results of this research are not specified in the source .

-

Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and compound 1 was prepared effectively in six steps .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Electrophilic Aromatic Substitution

- Field : Organic Chemistry

- Application : The reactions of arenes that involve attack on the carbon atoms of the aromatic ring . This principle is applied in the study of electrophilic aromatic substitution .

- Method : The method involves arranging compounds in order of increasing acidity based on the expected inductive effects of the substituents .

- Results : The results of this research are not specified in the source .

-

Synthesis of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester

- Field : Organic Chemistry

- Application : 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is a compound that can be synthesized .

- Method : The method involves the synthesis of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester .

- Results : The results of this research are not specified in the source .

Safety And Hazards

“4-Chloro-5-iodo-2-methoxybenzoic acid” is classified as hazardous, with warnings for skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

4-chloro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULZZPLSJNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodo-2-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)

![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)

![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)

![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)

![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)